Cas no 29483-72-5 (Benzamide,2-amino-N-2-pyridinyl-)
Benzamide,2-amino-N-2-pyridinyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,2-amino-N-2-pyridinyl-
- (2-aminophenyl)-N-(2-pyridyl)carboxamide
- (2-aminophenyl)-N-(pyridin-2-yl)carboxamide
- 1,8-Naphthyridine-3-carboxamide, 2-amino-N-propyl-
- 2-amino-[1,8]naphthyridine-3-carboxylic acid propylamide
- 2-amino-benz(2-pyridyl)amide
- 2-Amino-N-propyl-1,8-naphthyridin-3-carboxamid
- 2-amino-N-pyridin-2-yl-benzamide
- anthranilic acid-[2]pyridylamide
- Anthranilsaeure-[2]pyridylamid
- CTK2F0380
- SCHEMBL1961500
- HNCOYXQCGOWJAW-UHFFFAOYSA-N
- A820027
- 2-amino-N-(pyridin-2-yl)benzamide
- AKOS000129031
- 2-Amino-N-(2-pyridinyl)benzamide
- Oprea1_131849
- 2-amino-n-pyridin-2-ylbenzamide
- 2-azanyl-N-pyridin-2-yl-benzamide
- NCGC00329538-01
- NSC124027
- MFCD01055921
- NSC-124027
- SR-01000294112
- SR-01000294112-1
- DTXSID70951994
- LS-08797
- AB01323412-02
- 29483-72-5
- 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid
-
- Inchi: 1S/C12H11N3O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,13H2,(H,14,15,16)
- InChI Key: HNCOYXQCGOWJAW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1N)NC1C=CC=CN=1
Computed Properties
- Exact Mass: 213.09033
- Monoisotopic Mass: 213.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Density: 1.301
- Boiling Point: 330.4°Cat760mmHg
- Flash Point: 153.6°C
- Refractive Index: 1.697
- PSA: 68.01
- LogP: 2.57030
Benzamide,2-amino-N-2-pyridinyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI46672-500mg |
2-Amino-n-pyridin-2-ylbenzamide |
29483-72-5 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AI46672-1g |
2-Amino-n-pyridin-2-ylbenzamide |
29483-72-5 | >95% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AI46672-5g |
2-Amino-n-pyridin-2-ylbenzamide |
29483-72-5 | >95% | 5g |
$995.00 | 2024-04-20 | |
| A2B Chem LLC | AI46672-10g |
2-Amino-n-pyridin-2-ylbenzamide |
29483-72-5 | >95% | 10g |
$1412.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732602-1g |
2-Amino-n-(pyridin-2-yl)benzamide |
29483-72-5 | 98% | 1g |
¥2429.00 | 2024-08-03 |
Benzamide,2-amino-N-2-pyridinyl- Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Benzamide,2-amino-N-2-pyridinyl-
Introduction to Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5)
Benzamide,2-amino-N-2-pyridinyl-, identified by its Chemical Abstracts Service (CAS) number 29483-72-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative has garnered considerable attention due to its versatile structural framework and potential biological activities. The compound features a benzamide core linked to a 2-pyridinylamino group, which creates a unique pharmacophore capable of interacting with various biological targets.
The molecular structure of Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) consists of a benzene ring substituted with an amide group at the 2-position, connected to a pyridine ring via an amino nitrogen. This configuration allows for multiple possible interactions with biological systems, making it a valuable scaffold for drug discovery and development. The presence of both electron-withdrawing and electron-donating groups in its structure enhances its reactivity and binding affinity towards enzymes and receptors.
In recent years, there has been growing interest in exploring the pharmacological properties of amide derivatives, particularly those incorporating pyridine moieties. Studies have demonstrated that such compounds often exhibit potent activity against a range of therapeutic targets, including kinases, proteases, and ion channels. The< strong>Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) scaffold has been investigated for its potential in modulating inflammatory pathways, which are central to numerous chronic diseases such as cancer, autoimmune disorders, and neurodegenerative conditions.
One of the most compelling aspects of Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) is its ability to serve as a versatile intermediate in synthetic chemistry. Its structural features allow for facile functionalization at multiple positions, enabling the creation of libraries of derivatives with tailored biological properties. This flexibility has made it a popular choice for medicinal chemists seeking to develop novel therapeutics.
The synthesis of Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) typically involves multi-step organic transformations starting from readily available precursors. Key steps often include condensation reactions to form the amide bond, followed by functional group transformations to introduce the pyridine moiety. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound in quantities suitable for research and development.
Recent research has highlighted the potential of Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) as an anti-inflammatory agent. Studies using cell-based assays have shown that derivatives of this compound can inhibit the activity of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical mediators of the inflammatory response and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). The ability of Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) to modulate these pathways suggests its potential as a lead compound for developing new anti-inflammatory therapies.
In addition to its anti-inflammatory properties, Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) has shown promise in other therapeutic areas. Preclinical studies have indicated that certain derivatives may possess anticancer activity by interfering with critical signaling pathways involved in cell proliferation and survival. The pyridine moiety in its structure appears to play a crucial role in mediating these effects by interacting with specific protein targets.
The pharmacokinetic profile of Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic potential and minimizing adverse effects. Preliminary studies suggest that it exhibits moderate solubility in water and lipids, which could influence its bioavailability and tissue distribution.
The development of novel drug candidates relies heavily on high-throughput screening techniques to identify compounds with desirable biological activity. Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) has been utilized in such screens due to its structural diversity and predicted target interactions. Its inclusion in these assays has led to the discovery of several promising lead compounds that are now being further optimized for clinical use.
The future prospects for Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) are bright given its multifaceted potential applications. Ongoing research aims to elucidate its mechanism of action in greater detail and explore new synthetic strategies for producing analogs with enhanced efficacy and selectivity. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this field.
In conclusion,< strong>Benzamide,2-amino-N-2-pyridinyl- (CAS No. 29483-72-5) represents a significant compound with considerable therapeutic promise across multiple disease areas including inflammation and cancer.
29483-72-5 (Benzamide,2-amino-N-2-pyridinyl-) Related Products
- 349122-64-1(4-Methyl-N-(5-methyl-2-pyridinyl)benzamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)